4-Etil-2-metoxifenol

Descripción general

Descripción

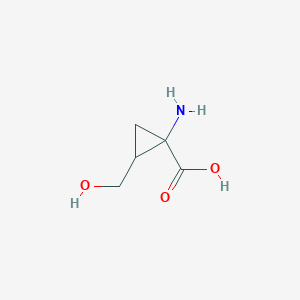

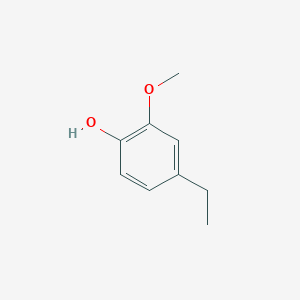

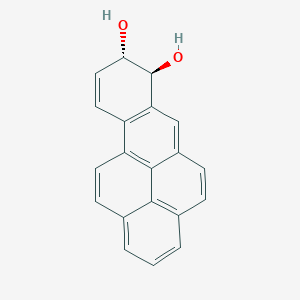

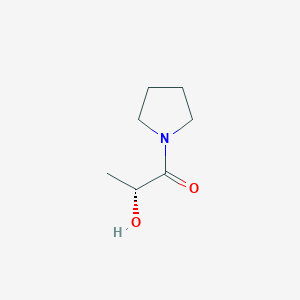

4-Ethyl-2-methoxyphenol, also known as 4-ethylguaiacol, is an organic compound with the molecular formula C₉H₁₂O₂. It is a derivative of guaiacol and is characterized by the presence of an ethyl group and a methoxy group attached to a phenol ring. This compound is known for its distinctive aroma, which is often described as sweet and spicy, making it a valuable component in the flavor and fragrance industry .

Aplicaciones Científicas De Investigación

4-Ethyl-2-methoxyphenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s antioxidant properties make it a subject of study in biological systems.

Medicine: Research is ongoing into its potential therapeutic effects, particularly its anti-inflammatory and antimicrobial properties.

Mecanismo De Acción

Target of Action

4-Ethyl-2-methoxyphenol, also known as p-Ethylguaiacol , is an organic compound that has been shown to have antioxidant and anti-inflammatory properties . The primary targets of this compound are enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) .

Mode of Action

The compound interacts with its targets by scavenging free radicals and inhibiting the activity of COX-2 and 5-LOX enzymes . This results in a reduction of inflammation and oxidative stress within the body .

Biochemical Pathways

The affected pathways primarily involve the inflammatory response and oxidative stress. By inhibiting COX-2 and 5-LOX, 4-Ethyl-2-methoxyphenol can reduce the production of pro-inflammatory mediators. Additionally, its antioxidant properties allow it to neutralize harmful free radicals, thereby protecting cells from oxidative damage .

Pharmacokinetics

Like many phenolic compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

The molecular and cellular effects of 4-Ethyl-2-methoxyphenol’s action include reduced inflammation and oxidative stress. This can lead to a decrease in symptoms associated with inflammatory diseases and a reduction in cellular damage caused by oxidative stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Ethyl-2-methoxyphenol. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity . Furthermore, individual factors such as age, sex, health status, and genetic factors can influence the compound’s bioavailability and efficacy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Ethyl-2-methoxyphenol can be synthesized through various methods. One common synthetic route involves the alkylation of guaiacol (2-methoxyphenol) with ethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, 4-ethyl-2-methoxyphenol can be produced through a similar alkylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Additionally, advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) may be employed to ensure the final product meets industry standards .

Análisis De Reacciones Químicas

Types of Reactions

4-Ethyl-2-methoxyphenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert 4-ethyl-2-methoxyphenol to its corresponding alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenol ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitric acid in sulfuric acid for nitration reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Nitro derivatives and other substituted products.

Comparación Con Compuestos Similares

Similar Compounds

2-Methoxy-4-methylphenol: Similar structure but with a methyl group instead of an ethyl group.

4-Ethylphenol: Lacks the methoxy group present in 4-ethyl-2-methoxyphenol.

Guaiacol (2-Methoxyphenol): Lacks the ethyl group present in 4-ethyl-2-methoxyphenol.

Uniqueness

4-Ethyl-2-methoxyphenol is unique due to the presence of both an ethyl group and a methoxy group on the phenol ring. This combination imparts distinct chemical properties and biological activities, making it valuable in various applications, particularly in the flavor and fragrance industry .

Propiedades

IUPAC Name |

4-ethyl-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWNEIVBYREQRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047038 | |

| Record name | 4-Ethyl-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless, oily liquid, warm, sweet, spicy, medicinal odour | |

| Record name | 4-Ethyl-2-methoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Ethylguaiacol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/594/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

235.00 to 236.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Ethyl-2-methoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water; miscible in oils, miscible (in ethanol) | |

| Record name | 4-Ethylguaiacol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/594/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.056-1.066 | |

| Record name | 4-Ethylguaiacol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/594/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2785-89-9, 29760-89-2 | |

| Record name | 4-Ethylguaiacol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2785-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylguaiacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002785899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylguaiacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029760892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyl-2-methoxyphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-ethyl-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethyl-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylguaiacol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLGUAIACOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9NFD83BJ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Ethyl-2-methoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-7 °C | |

| Record name | 4-Ethyl-2-methoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the characteristic aroma of 4-Ethyl-2-methoxyphenol, and in what products is it found?

A1: 4-Ethyl-2-methoxyphenol contributes a smoky, clove-like, or phenolic aroma to various products. It's a significant contributor to the peaty aroma of Islay scotch whiskies [, , ]. It is also found in other alcoholic beverages like rum [], cider [], and blueberry wine []. Additionally, it contributes to the characteristic aroma of Pixian Douban (broad bean paste) [] and soy sauce [, , , ].

Q2: How does the fermentation process influence the concentration of 4-Ethyl-2-methoxyphenol in soy sauce?

A2: Studies on Japanese soy sauces revealed that 4-Ethyl-2-methoxyphenol is a key aroma compound, but its concentration varies significantly among different soy sauce types []. While present in raw soy sauce, heating during processing may not significantly increase its levels, suggesting other precursors, like lignin, contribute to its formation [].

Q3: Can 4-Ethyl-2-methoxyphenol be considered a marker for certain products or processes?

A3: Yes, in certain contexts. For example, in yeast strains used for cider production, the presence of 4-Ethyl-2-methoxyphenol, along with 4-ethylphenol, can indicate off-flavors []. Additionally, it can be used as a potential marker for the identification of the plant pathogen Phytophthora cinnamomi in various growing environments [].

Q4: Does 4-Ethyl-2-methoxyphenol exhibit any biological activity?

A5: Research suggests potential antifungal activity. A study found 4-Ethyl-2-methoxyphenol, along with other phenolic compounds, in "Kuntan" (calcined rice chaff) smoke, which exhibited antifungal activity against Rhizoctonia solani and Alternalia mali [].

Q5: Are there any studies investigating the potential of 4-Ethyl-2-methoxyphenol in wound healing?

A6: Yes, a study on diabetic rats showed that distilled liquid smoke from coconut shells, containing 3.5% 4-Ethyl-2-methoxyphenol, improved the healing of traumatic ulcers []. Another study also demonstrated its potential in promoting oral ulcer healing in diabetic rats [].

Q6: How is 4-Ethyl-2-methoxyphenol typically produced?

A7: 4-Ethyl-2-methoxyphenol is often found as a natural byproduct of thermal decomposition processes like wood pyrolysis []. It can also be synthesized through the glycosidation of phenylpropanoid compounds [].

Q7: What are the major sources of 4-Ethyl-2-methoxyphenol?

A8: 4-Ethyl-2-methoxyphenol is found in various plant materials and their byproducts. Some key sources include coconut shells [, ], corncobs [], rice hulls [, ], and wood, particularly from the Eucalyptus genus [].

Q8: How is 4-Ethyl-2-methoxyphenol typically purified?

A9: A novel purification method utilizes the reaction between 4-Ethyl-2-methoxyphenol and calcium ions, forming a complex that can be separated and decomposed to obtain high-purity 4-Ethyl-2-methoxyphenol [].

Q9: What analytical techniques are employed to identify and quantify 4-Ethyl-2-methoxyphenol?

A10: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for identification and quantification of 4-Ethyl-2-methoxyphenol in various matrices, including food products [, , , , , , , , , , ], plant materials [, ], and microbial cultures []. Other techniques include headspace solid-phase microextraction (HS-SPME) coupled with GC-MS [, ], and stable isotope dilution assays (SIDAs) [, , , ].

Q10: What is the molecular formula and weight of 4-Ethyl-2-methoxyphenol?

A10: The molecular formula of 4-Ethyl-2-methoxyphenol is C9H12O2, and its molecular weight is 152.19 g/mol.

Q11: How does the structure of 4-Ethyl-2-methoxyphenol relate to its properties?

A12: The presence of a hydroxyl group and a methoxy group on the benzene ring influences its reactivity and contributes to its aroma profile. The ethyl group at the 4-position also plays a role in its specific interactions with biological targets [, ].

Q12: Has the dissociation of protonated 4-Ethyl-2-methoxyphenol been studied?

A13: Yes, tandem mass spectrometry studies have shown that protonated 4-Ethyl-2-methoxyphenol primarily dissociates through the loss of methanol (CH3OH) and carbon monoxide (CO), ultimately yielding a cyclopentadienyl ion [].

Q13: Is there any information available on the environmental impact of 4-Ethyl-2-methoxyphenol?

A14: While specific information on its environmental fate and effects is limited, its presence in wood smoke suggests it might contribute to the overall impact of biomass burning on air quality [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2',3'-Dihydro-7'-methyl-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-6'-carbonitrile](/img/structure/B121266.png)

![2-[2,5-Bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-(chloromethyl)oxane-3,4,5-triol](/img/structure/B121276.png)

![7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol](/img/structure/B121283.png)